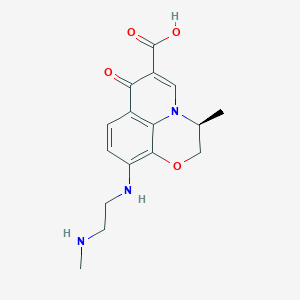

N,N'-Desethylenelevofloxacin

Description

Contextualization as a Levofloxacin (B1675101) Derivative and Impurity

N,N'-Desethylenelevofloxacin is recognized as a derivative and a significant impurity of levofloxacin. chemicalbook.com It is also referred to as Levofloxacin Impurity G. pharmaffiliates.com Impurities in pharmaceutical products are substances that are present alongside the active pharmaceutical ingredient (API) and can arise during the synthesis, purification, and storage of the drug substance.

The formation of this compound can occur as a photodegradation product of levofloxacin in aqueous solutions. chemicalbook.com This highlights its potential to develop during the manufacturing process or upon storage under certain conditions. As an impurity, its presence is a critical consideration for quality control in the production of levofloxacin. Other related compounds and impurities of levofloxacin include Defluoro Levofloxacin, Descarboxyl Levofloxacin, and Levofloxacin N-oxide.

Significance in Pharmaceutical Research and Development

The study of impurities like this compound is a crucial aspect of pharmaceutical research and development (R&D). phrma.org The biopharmaceutical industry invests heavily in ensuring the safety and efficacy of medications, a process that includes the rigorous identification and characterization of any impurities. phrma.org The presence of impurities can potentially impact the safety and efficacy of the final drug product.

Therefore, this compound serves as an important analytical standard for pharmaceutical quality control. sigmaaldrich.comsigmaaldrich.com Reference standards are highly purified compounds that are used to confirm the identity, purity, and strength of a drug substance. By using this compound as a reference, pharmaceutical manufacturers can develop and validate analytical methods to detect and quantify its presence in levofloxacin drug products, ensuring they meet the stringent requirements set by regulatory authorities.

Overview of Current Research Trajectories

Current research on this compound is primarily focused on its synthesis, characterization, and its role as a reference material. chemrevlett.com The synthesis of this compound and other related impurities is essential for their use as analytical standards. chemrevlett.com Characterization involves the use of various spectroscopic and chromatographic techniques to confirm the structure and purity of the synthesized compound.

The development of robust analytical methods for the detection and quantification of this compound in levofloxacin is an ongoing area of research. This includes techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com The availability of well-characterized impurity standards like this compound is fundamental to ensuring the quality and safety of pharmaceutical products.

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O4 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

(2S)-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4/c1-9-8-23-15-12(18-6-5-17-2)4-3-10-13(15)19(9)7-11(14(10)20)16(21)22/h3-4,7,9,17-18H,5-6,8H2,1-2H3,(H,21,22)/t9-/m0/s1 |

InChI Key |

JYDAEDAQKMLMRZ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC |

Origin of Product |

United States |

Synthetic Strategies and Formation Mechanisms of N,n Desethylenelevofloxacin

Synthetic Pathways for N,N'-Desethylenelevofloxacin

While specific synthetic routes for the express purpose of creating this compound are not detailed in prevalent scientific literature, its structure suggests its formation through the alteration of the levofloxacin (B1675101) molecule. The compound is recognized commercially as a levofloxacin impurity rxnchem.com.

The term "this compound" implies a modification or cleavage of the piperazine (B1678402) ring of the levofloxacin structure. More commonly documented degradation pathways for levofloxacin and similar fluoroquinolones involve dealkylation at the piperazine ring. For levofloxacin, this typically involves the removal of the methyl group, a process known as demethylation deswater.com. The mechanisms often involve oxidation, leading to the cleavage of the alkyl group from the nitrogen atom on the piperazine moiety. Photoinduced dealkylation of the piperazinyl substituent has been noted as a degradation pathway for fluoroquinolones d-nb.info.

Information specifically identifying this compound as a byproduct formed during the primary synthesis of levofloxacin is limited. The synthesis of levofloxacin involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] deswater.comresearchgate.netbenzoxazine-6-carboxylic acid with N-methylpiperazine researchgate.netsciforum.net. Impurities such as desmethyl levofloxacin and N-oxide levofloxacin are sometimes formed during this process researchgate.netsciforum.net. However, the formation pathways for this compound during synthesis are not well-documented. It is more commonly characterized as a degradant.

Factors Influencing Formation during Pharmaceutical Processing and Storage

The generation of this compound and other impurities is significantly influenced by external factors during the manufacturing, formulation, and storage of levofloxacin-containing products.

Exposure to light, particularly daylight and UV irradiation, is a primary factor in the degradation of levofloxacin. Photodegradation can lead to a variety of products, including the hydroxylation, defluorination, and removal of the piperazinyl ring d-nb.info. One of the most common photodegradation products is levofloxacin N-oxide, which forms on the piperazine ring d-nb.inforesearchgate.net. Studies have shown that levofloxacin solutions decompose when exposed to daylight, with the rate of decomposition varying depending on the solution's composition d-nb.info.

High temperatures encountered during manufacturing processes, such as drying, can also contribute to the degradation of levofloxacin. Forced degradation studies, which simulate such conditions, are essential for identifying and controlling potential impurities.

Table 1: Stability of Levofloxacin in Various Infusion Solutions Exposed to Daylight

| Infusion Solution | Observation | Primary Degradation Product | Reference |

|---|---|---|---|

| Ringer's Solution | Fastest decomposition rate compared to 0.9% NaCl and 5% dextrose. Significant decrease in concentration after 84 days. | Levofloxacin N-Oxide | d-nb.info |

| 0.9% NaCl | Slower decomposition compared to Ringer's solution. Remains relatively stable when protected from light. | Levofloxacin N-Oxide | d-nb.inforesearchgate.net |

| 5% Dextrose | Decomposition rate is intermediate between Ringer's solution and 0.9% NaCl. | Levofloxacin N-Oxide | d-nb.inforesearchgate.net |

Levofloxacin is susceptible to degradation in aqueous solutions, a process that can be accelerated by oxidative conditions. Oxidative hydrolysis, for instance, has been shown to reduce levofloxacin concentration over time researchgate.net. The degradation pathways in aqueous media can be complex, involving mechanisms such as demethylation, defluorination, decarboxylation, deamination, and hydroxylation deswater.com. While levofloxacin is stable in common infusion solutions like 0.9% NaCl and 5% dextrose when shielded from light, the presence of water necessitates careful control of storage conditions to prevent the formation of hydrolytic degradants d-nb.inforesearchgate.net.

Drug-excipient interactions are a critical factor in the stability of the final pharmaceutical product. Reactive impurities often found in excipients, such as aldehydes, peroxides, and trace metals, can catalyze the degradation of the active pharmaceutical ingredient (API) nih.gov. The compatibility of levofloxacin with various excipients must be evaluated to ensure a stable formulation. For example, the specific type of infusion solution, which acts as a vehicle, can affect the rate of levofloxacin's photodegradation d-nb.info. Lot-to-lot variability in the levels of reactive impurities within excipients can also impact the stability and impurity profile of the drug product nih.gov.

Advanced Analytical Methodologies for N,n Desethylenelevofloxacin

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the separation, identification, and quantification of drug substances and their impurities. e3s-conferences.org High-performance liquid chromatography (HPLC) is a universal method that is widely utilized for determining the impurity composition of fluoroquinolones like Levofloxacin (B1675101). e3s-conferences.org

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust, stability-indicating HPLC method is essential for resolving N,N'-Desethylenelevofloxacin from the parent Levofloxacin API and other related substances. sphinxsai.comnih.gov Method development focuses on optimizing parameters to achieve adequate separation and sensitivity.

A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. sphinxsai.com A typical HPLC system for analyzing Levofloxacin and its impurities, including this compound, utilizes a C18 column as the stationary phase. sphinxsai.comcaribjscitech.com The mobile phase is often a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). sphinxsai.comcaribjscitech.com For instance, one validated method achieved successful separation using a Cosmosil C18 column with an isocratic mobile phase of a buffer and methanol mixture (68:32 v/v). sphinxsai.com Another method employed an Inertsil ODS-3V C18 column with a mobile phase of buffer (containing ammonium (B1175870) acetate, cupric sulfate, and L-Isoleucine) and methanol (70:30 v/v). caribjscitech.com

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. sphinxsai.comcaribjscitech.com Validation parameters include establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govcaribjscitech.com For example, a validated method for Levofloxacin and its impurities established LOQ values as low as 0.013 µg/mL for certain impurities. sphinxsai.com

HPLC Method Parameters for Levofloxacin Impurity Analysis

| Parameter | Method 1 Details | Method 2 Details |

|---|---|---|

| Stationary Phase (Column) | Cosmosil C18 (250mm x 4.6mm, 5µm) sphinxsai.com | Inertsil ODS-3V C18 (250mm x 4.6mm, 5µm) caribjscitech.com |

| Mobile Phase | Isocratic elution with Buffer and Methanol (68:32 v/v) sphinxsai.com | Buffer (8.5g ammonium acetate, 1.25g cupric sulphate, 1g L-Isoleucine in 1000ml water) and Methanol (70:30 v/v) caribjscitech.com |

| Flow Rate | 1.0 mL/min sphinxsai.com | 0.7 mL/min caribjscitech.com |

| Column Temperature | 35°C | 42°C caribjscitech.com |

| Detector Wavelength | Not Specified | 340 nm caribjscitech.com |

| Injection Volume | Not Specified | 25 µL caribjscitech.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher efficiency, and significantly shorter analysis times. While specific UHPLC methods explicitly for this compound are not detailed in the provided sources, the application of UHPLC for the analysis of the parent drug and related fluoroquinolones demonstrates its suitability. A validated UPLC-ESI-MS method for Ofloxacin (B1677185), a closely related compound, was developed for rapid and selective assays, achieving a total analysis time of just three minutes. This highlights the key advantages of UHPLC, such as high speed and selectivity, making it an ideal platform for the high-throughput analysis of pharmaceutical impurities like this compound.

Chiral Separation Techniques for Stereoisomeric Analysis

Levofloxacin is the chirally pure (S)-enantiomer of the racemic drug Ofloxacin. nih.gov As this compound is a derivative, it also possesses a chiral center, necessitating stereospecific analytical methods to separate it from its corresponding (R)-enantiomer. Chiral separation is crucial as different enantiomers can exhibit different pharmacological and toxicological properties.

One effective technique for this purpose is ligand-exchange high-performance liquid chromatography. nih.gov This method can be used to determine the chiral purity of Levofloxacin. nih.gov In this approach, a chiral selector, such as an amino acid (e.g., L-leucine), and a metal ion (e.g., copper sulfate) are added to the mobile phase. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector and metal ion, which have different stabilities and thus different retention times on a conventional C18 column. nih.gov A study demonstrated the baseline separation of Levofloxacin and its (R)-enantiomer in under 20 minutes using a mobile phase containing L-leucine and copper sulfate. nih.gov This ligand-exchange principle is directly applicable to the stereoisomeric analysis of chiral impurities such as this compound. Enantioselective biodegradation of ofloxacin and levofloxacin has also been reported, further underscoring the importance of stereoisomeric analysis. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural elucidation of unknown impurities and for quantifying trace-level compounds due to its exceptional sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry combines the superior separation capabilities of LC with the sensitive and selective detection of MS. syncsci.comresearchgate.net For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed. researchgate.net In this technique, a specific precursor ion (e.g., the protonated molecule of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity, allowing for quantification at very low levels. researchgate.net

LC-MS/MS methods have been developed for the quantification of Levofloxacin and other fluoroquinolones in various biological matrices. syncsci.comresearchgate.net These methods typically use a reversed-phase column (e.g., C18) and a mobile phase containing a volatile buffer like formic acid or ammonium formate, which is compatible with the mass spectrometer's electrospray ionization (ESI) source. syncsci.comnih.gov For example, a validated LC-MS/MS method for Levofloxacin in human plasma used a Zorbax SB-C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water. researchgate.net Detection was performed using an ion trap mass spectrometer with ESI in the positive ion mode. researchgate.net Such methodologies are readily adaptable for the trace analysis of this compound in bulk drug substances and final formulations. One study identified Descarboxyl levofloxacin, desmethyl levofloxacin, and levofloxacin N-oxide as degradation products using HPLC-MS. researchgate.net

LC-MS/MS Parameters for Fluoroquinolone Analysis

| Parameter | Example Method Details |

|---|---|

| Chromatography | Zorbax SB-C18 column researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% (v/v) formic acid in water (17:83 v/v) syncsci.comresearchgate.net |

| Flow Rate | 1 mL/min syncsci.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |

| Run Time | As low as 1.3 minutes researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Confirmation and Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of a compound. nih.govnih.gov This capability is invaluable for the unambiguous identification of unknown impurities and degradation products. nih.gov Instruments like Quadrupole Time-of-Flight (QqToF) and Orbitrap mass analyzers are commonly used for this purpose. nih.govcore.ac.uk

The identification of transformation products of quinolones, including the formation of desethylene-quinolone derivatives, has been successfully achieved using LC coupled with HRMS systems like a linear ion trap quadrupole Orbitrap (LC-LTQ-Orbitrap). nih.govcore.ac.uk The workflow involves acquiring full-scan high-resolution mass spectra to determine the accurate mass of the impurity, followed by MS/MS experiments to obtain fragmentation patterns. nih.gov This fragmentation data provides crucial structural information that, combined with the accurate mass, allows for the confident structural elucidation of compounds like this compound, even when a reference standard is not available. nih.govnih.gov This approach is critical during forced degradation studies to characterize the resulting degradants. nih.govcore.ac.uk

Method Validation and Performance Characteristics for Impurity Analysis

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a developed analytical method for its intended purpose. For the analysis of this compound as an impurity in levofloxacin, validation ensures that the method is reliable, reproducible, and accurate for quantifying this specific related substance. The validation process encompasses several performance characteristics as stipulated by guidelines from the International Council for Harmonisation (ICH).

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound analysis, the method must be able to distinguish it from levofloxacin and other related substances.

A common approach to demonstrate specificity is through forced degradation studies. nih.gov The bulk drug (levofloxacin) is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govsphinxsai.com The analytical method, typically High-Performance Liquid Chromatography (HPLC), is then used to analyze these stressed samples. The method is considered specific if it can achieve baseline separation between the main peak (levofloxacin), the this compound peak, and all other peaks generated during the degradation studies. sphinxsai.com Peak purity analysis, often performed using a photodiode array (PDA) detector, is also employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances. sphinxsai.com

Determination of Detection and Quantitation Limits for Impurity Control

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for impurity control, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are commonly established using one of two primary methods: the signal-to-noise (S/N) ratio or the standard deviation of the response and the slope of the calibration curve. sphinxsai.comcaribjscitech.com For the S/N ratio method, the LOD is typically established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. youtube.comnih.gov Alternatively, the LOD and LOQ can be calculated from the calibration curve using the formulas: LOD = (3.3 × σ) / S and LOQ = (10 × σ) / S, where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve. sphinxsai.comyoutube.com

Studies on levofloxacin and its impurities have established these limits for related substances, which are indicative of the performance expected for this compound analysis.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Method |

|---|---|---|---|

| Levofloxacin Impurity A | 0.015 | 0.044 | Standard Deviation of Response and Slope sphinxsai.com |

| Levofloxacin Impurity B | 0.004 | 0.013 | Standard Deviation of Response and Slope sphinxsai.com |

| Levofloxacin Impurity C | 0.007 | 0.022 | Standard Deviation of Response and Slope sphinxsai.com |

Assessment of Accuracy and Precision

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often assessed using recovery studies, where a known amount of the impurity standard (in this case, this compound) is spiked into a sample matrix at different concentration levels. sphinxsai.com The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount added. amazonaws.com For impurity analysis, accuracy is typically evaluated over a range from the LOQ to approximately 120% or 150% of the specification limit for the impurity. sphinxsai.comabap.co.in

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. sphinxsai.com It is usually evaluated at three levels:

Repeatability (Intra-day Precision): Assesses the precision over a short interval of time with the same analyst and equipment. amazonaws.com

Intermediate Precision (Inter-day Precision): Evaluates the variations within the same laboratory, but with different analysts, on different days, or with different equipment. amazonaws.com

Reproducibility: Assesses the precision between different laboratories (collaborative studies).

Precision is expressed as the relative standard deviation (%RSD) of the series of measurements.

| Parameter | Concentration Level | Acceptance Criteria | Typical Finding |

|---|---|---|---|

| Accuracy (% Recovery) | LOQ, 50%, 100%, 150% | Typically 80-120% | Recovery values between 98.0% and 102.0% are often achieved. caribjscitech.com |

| Precision (% RSD) | 100% of test concentration | %RSD ≤ 2.0% | Intra-day and inter-day precision %RSD values are generally well below 2.0%. amazonaws.com |

Evaluation of Method Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguideline.comut.ee It provides an indication of the method's reliability during normal usage. pharmaguideline.com For an HPLC method, typical variations include:

pH of the mobile phase pharmaguideline.com

Mobile phase composition (e.g., percentage of organic solvent) pharmaguideline.com

Different chromatography columns (e.g., different lots) pharmaguideline.com

Column temperature and flow rate pharmaguideline.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. pharmaguideline.comresearcherslinks.com

The evaluation of these parameters is considered during the development phase of the analytical procedure. pharmaguideline.com If the method is found to be sensitive to certain variations, those parameters should be carefully controlled, and precautionary statements may be included in the method procedure. pharmaguideline.com

Advanced Sample Preparation Techniques

Sample preparation is a fundamental step in the analysis of pharmaceutical impurities. Its primary goal is to clean up the sample by removing interfering matrix components and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. thermofisher.com

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. scioninstruments.com It utilizes a solid stationary phase (sorbent) packed in a cartridge or well-plate to adsorb the analyte or interferences from a liquid sample. thermofisher.com

The SPE process generally involves four key steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to wet the bonded functional groups, followed by an equilibration step with a solution similar to the sample matrix to ensure consistent retention. youtube.comsigmaaldrich.com

Loading: The sample is passed through the SPE cartridge, and the analyte of interest (and potentially some impurities) is retained on the sorbent. youtube.comsigmaaldrich.com A slow flow rate is often used to maximize the interaction between the analyte and the sorbent. youtube.com

Washing: A specific solvent is used to rinse the sorbent, removing weakly bound matrix interferences while leaving the analyte of interest adsorbed. youtube.comsigmaaldrich.com

Elution: A different solvent (the elution solvent) is passed through the cartridge to disrupt the analyte-sorbent interactions and recover the purified, concentrated analyte for analysis. thermofisher.comyoutube.com

For the analysis of this compound, a reversed-phase SPE sorbent (e.g., C18) could be employed. The selection of the appropriate sorbent and the optimization of the wash and elution solvents are critical for developing a successful SPE method. thermofisher.com Factors such as the pH of the sample and the polarity of the solvents must be carefully adjusted to achieve selective retention of the analyte and effective removal of interferences. thermofisher.com

Disposable Pipette Extraction (DPX) in Pharmaceutical Analysis

Disposable Pipette Extraction (DPX) is a modern sample preparation technique that functions as a miniaturized and accelerated form of solid-phase extraction (SPE). nih.gov The technology utilizes pipette tips containing a loose solid-phase sorbent material. srainstruments.commsconsult.dk During the extraction process, the sample solution is aspirated into the tip, creating turbulent mixing with the sorbent. msconsult.dkmsconsult.dk This dynamic interaction facilitates a rapid and highly efficient transfer of target analytes from the sample matrix to the sorbent material, significantly reducing the time required for extraction compared to conventional SPE methods. srainstruments.commsconsult.dk

The application of DPX in pharmaceutical analysis is advantageous for several reasons. The methodology is exceptionally fast, with equilibration and elution steps often completed in seconds. srainstruments.commsconsult.dk It requires minimal sample volumes, often less than 250 µl, and reduces the consumption of organic solvents, aligning with the principles of green chemistry. nih.govsrainstruments.com The self-contained nature of the pipette tips minimizes the risk of cross-contamination, and the procedure's simplicity lends itself to full automation, ensuring excellent reproducibility and accuracy. srainstruments.commsconsult.dk These features make DPX a robust tool for the analysis of active pharmaceutical ingredients and their related impurities, such as this compound.

While specific research detailing the application of DPX for this compound is not extensively published, the viability of similar pipette-tip based extraction methods has been demonstrated for the broader class of fluoroquinolone antibiotics, to which levofloxacin and its derivatives belong. nih.gov A study employing pipette tip-based molecularly imprinted polymers for solid-phase extraction (PT-MIPs-SPE) of various fluoroquinolones from biological matrices showcases the potential of this approach. nih.gov The research highlights the successful extraction and subsequent analysis of these compounds using High-Performance Liquid Chromatography (HPLC). nih.gov

The findings from such studies on related fluoroquinolones can be used to establish a foundational methodology for the analysis of this compound. Key parameters that would require optimization include the selection of an appropriate sorbent, the composition of washing solvents, and the type and volume of the eluent to ensure selective and efficient extraction. nih.gov

Research Findings for Fluoroquinolone Extraction

Research into pipette-tip based extraction of fluoroquinolones has yielded high recovery rates and good precision. For instance, a method developed for the determination of four fluoroquinolones in human urine demonstrated the effectiveness of this technique. nih.gov The average extraction recoveries varied depending on the specific compound, as detailed in the table below.

| Fluoroquinolone | Average Extraction Recovery (%) | Standard Deviation |

| Enrofloxacin | 96.40 | ±5.51 |

| Marbofloxacin | 87.49 | ±4.70 |

| Ciprofloxacin (B1669076) | 42.47 | ±4.81 |

| Norfloxacin | 41.82 | ±7.99 |

This table presents data on the extraction recovery of various fluoroquinolones using a pipette tip-based molecularly imprinted polymer solid-phase extraction method. nih.gov

The validation of this method also demonstrated excellent performance characteristics, which are indicative of the results that could be expected for a well-developed DPX method for this compound. nih.gov The method was found to be linear over a significant concentration range with strong correlation coefficients, and the precision and accuracy were well within the acceptable limits for bioanalytical methods (less than 15%). nih.gov

| Validation Parameter | Result |

| Linearity Range | 39 to 1260 ng/mL |

| Correlation Coefficient (r²) | > 0.990 |

| Within-day and Between-day Precision | < 15% |

| Accuracy | < 15% |

This table summarizes the validation parameters for a pipette tip-based SPE method for fluoroquinolones, which serves as a proxy for the expected performance of a method for this compound. nih.gov

Given that this compound is a known impurity of levofloxacin, a fluoroquinolone antibiotic, the DPX methodology is highly applicable for its selective extraction from pharmaceutical samples for quality control purposes. The speed and efficiency of DPX would allow for high-throughput analysis of bulk drug substances and finished pharmaceutical products, ensuring they meet the stringent purity requirements set by regulatory bodies.

Degradation and Stability Pathways of N,n Desethylenelevofloxacin

Forced Degradation Studies and Stress Testing Regimes

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. It involves subjecting the drug substance to conditions more severe than accelerated stability studies to elucidate potential degradation pathways and develop stability-indicating analytical methods. akjournals.comnih.gov For levofloxacin (B1675101), forced degradation studies have been performed under a variety of conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. akjournals.comnih.govsphinxsai.com

Table 1: Summary of Forced Degradation Conditions for Levofloxacin

| Stress Condition | Reagent/Method | Conditions | Observation for Levofloxacin |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N to 5.0 M HCl | Reflux for 12 hours | Slight to major degradation observed akjournals.comnih.govscispace.com |

| Basic Hydrolysis | 0.1 N to 5.0 M NaOH | Reflux for 12 hours | Generally stable, minor degradation akjournals.comresearchgate.net |

| Oxidative Degradation | 3% to 30% H₂O₂ | Water bath for 5 minutes to hours | Significant degradation akjournals.comnih.gov |

| Photolytic Degradation | UV and Sunlight | 72 to 96 hours | Degradation observed akjournals.comscispace.com |

| Thermal Degradation | 105°C | 72 to 96 hours | Generally stable, no significant degradation akjournals.comscispace.com |

| Water Hydrolysis | Water | Reflux for 12 hours | No significant degradation akjournals.comnih.gov |

Levofloxacin has shown susceptibility to degradation under acidic conditions, with the extent of degradation increasing with the concentration of the acid. akjournals.comresearchgate.net Studies using 5.0 M HCl have reported major degradation, leading to the formation of specific impurities. akjournals.com The degradation mechanism under acidic conditions primarily involves the hydrolysis of the ester and ether linkages within the benzoxazine (B1645224) ring structure.

In contrast, levofloxacin is relatively stable under basic hydrolysis. researchgate.net Treatment with sodium hydroxide (B78521) solution, even at elevated temperatures, results in minimal to no degradation. akjournals.comnih.gov This stability is attributed to the chemical nature of the levofloxacin molecule. The hydrolysis of esters is typically catalyzed by either an acid or a base. researchgate.net While acidic hydrolysis is a reversible reaction, alkaline hydrolysis is a one-way reaction that is generally more efficient. researchgate.net

Oxidative stress represents the most significant degradation pathway for levofloxacin. akjournals.comnih.gov Exposure to hydrogen peroxide (H₂O₂) leads to substantial degradation, even within a short period. akjournals.com The primary product of oxidative degradation has been identified as levofloxacin N-oxide, which forms due to the oxidation of the nitrogen atom in the piperazine (B1678402) ring. researchgate.netresearchgate.netresearchgate.net This N-oxide derivative has been consistently detected in studies involving various oxidative conditions. researchgate.netresearchgate.net The mechanism involves an electron transfer to form reactive species that attack susceptible functional groups like amines and sulfides. deswater.com

Levofloxacin is known to be sensitive to light. srce.hr Exposure to both UV and natural sunlight can induce degradation. akjournals.comscispace.com The photodegradation process can involve several mechanisms, including decarboxylation, defluorination, and dealkylation of the piperazine ring. d-nb.infodeswater.com The rate of photodegradation is influenced by the pH of the solution, with the molecule showing greater stability around a neutral pH, which is important for liquid formulations. srce.hr The process can lead to the formation of various photoproducts, some of which may have different activity profiles compared to the parent drug. d-nb.infosrce.hr One of the identified photoproducts is levofloxacin N-oxide. researchgate.net

Under dry heat conditions, levofloxacin has demonstrated considerable stability. akjournals.comscispace.com Studies conducted at high temperatures (e.g., 105°C for up to 96 hours) showed no significant degradation. akjournals.comscispace.com However, thermogravimetric analysis (TGA) has shown that levofloxacin undergoes thermal decomposition at much higher temperatures, typically between 220°C and 500°C, in two distinct stages. imist.ma The first stage of mass loss occurs between 220°C and 400°C, followed by a second stage between 400°C and 500°C, suggesting a change in the decomposition mechanism at higher temperatures. imist.ma The presence of certain excipients, such as lactose, can lower the degradation temperature, indicating a chemical interaction. researchgate.net

Identification and Structural Characterization of Degradation Products

The identification of degradation products is crucial for ensuring the safety and efficacy of a drug. For levofloxacin, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), have been employed to separate and identify degradants. nih.govresearchgate.netresearchgate.netdeswater.com

Key identified degradation products of levofloxacin include:

Levofloxacin N-oxide : A major product of oxidative and photolytic degradation. researchgate.netresearchgate.netresearchgate.net

Desmethyl levofloxacin : Formed via demethylation. researchgate.netdeswater.com

Decarboxyl levofloxacin : Results from the loss of the carboxylic acid group. researchgate.netdeswater.com

Other products arising from defluorination and cleavage of the piperazine or morpholine (B109124) rings have also been reported. deswater.comnih.gov

Table 2: Identified Degradation Products of Levofloxacin

| Degradation Product | Molecular Formula | m/z | Degradation Pathway | Reference |

|---|---|---|---|---|

| Levofloxacin N-oxide | C₁₈H₂₀FN₃O₅ | 378.1 | Oxidative, Photolytic | researchgate.netresearchgate.netresearchgate.net |

| Desmethyl levofloxacin | C₁₇H₁₈FN₃O₄ | 348.2 | Demethylation, Oxidative | researchgate.netdeswater.com |

| Decarboxyl levofloxacin | C₁₇H₂₀FN₃O₂ | 318.2 | Decarboxylation, Photolytic | researchgate.netdeswater.com |

| Defluorinated levofloxacin | C₁₈H₂₁N₃O₄ | 343 | Defluorination | deswater.com |

Kinetic Investigations of Degradation Processes

Kinetic studies provide valuable information on the rate at which a drug degrades, which is essential for determining its shelf-life. The degradation of levofloxacin under various stress conditions has been found to follow specific kinetic models.

Photodegradation of levofloxacin generally follows first-order kinetics in the initial stages of the reaction. srce.hrsrce.hr The apparent first-order rate constants for photodegradation in aqueous solutions have been reported to be in the range of 0.167 to 1.807 × 10⁻³ min⁻¹. srce.hrsrce.hr The rate of photodegradation is pH-dependent, with the molecule being more stable around neutral pH. srce.hr

Electrochemical degradation of levofloxacin has also been shown to follow an apparent first-order kinetic model. nih.gov In one study, degradation via an electroactivated persulfate system was consistent with a quasi-primary kinetic reaction, with apparent rate constants around 2.26 × 10⁻² min⁻¹. mdpi.com Photocatalytic degradation using a BiVO₄ catalyst also followed first-order kinetics with a rate constant of 0.0089 min⁻¹. deswater.com

Thermal decomposition kinetics have been investigated using isoconversional methods, with calculated activation energies for decomposition ranging from 50-120 kJ/mol depending on the method used. imist.maimist.ma

Table 3: Kinetic Data for Levofloxacin Degradation

| Degradation Type | Kinetic Model | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| Photocatalytic | First-order | 0.0089 min⁻¹ | BiVO₄ catalyst, visible light | deswater.com |

| Electrochemical | Apparent first-order | - | La-Y-PbO₂ electrode | nih.gov |

| Photodegradation | First-order | 0.167 to 1.807 × 10⁻³ min⁻¹ | Aqueous solution, pH 2.0–12.0 | srce.hrsrce.hr |

| Electroactivated Persulfate | Quasi-primary | 2.26 × 10⁻² min⁻¹ | Ce-MOF-550 cathode | mdpi.com |

Computational Modeling and Prediction of Degradation Pathways of N,N'-Desethylenelevofloxacin

Computational modeling serves as a powerful tool to predict and understand the degradation pathways of pharmaceutical compounds, offering insights that complement experimental data. scielo.br In the absence of specific computational studies on this compound, theoretical models developed for its parent compound, levofloxacin, and other fluoroquinolones provide a strong basis for predicting its stability and degradation routes. These models primarily utilize quantum chemical methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms at the molecular level.

Theoretical Frameworks for Fluoroquinolone Degradation

Molecular modeling techniques are instrumental in understanding the structure-stability relationships of fluoroquinolones. scielo.br DFT calculations, for instance, are employed to determine the bond dissociation energies (BDEs) for various bonds within the molecule, thereby identifying the most labile sites susceptible to degradation. imist.manih.gov Additionally, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the reactive sites for electrophilic and nucleophilic attacks. scielo.br

For fluoroquinolones, computational studies have identified several key degradation pathways, including modifications of the piperazine ring, defluorination, and cleavage of the quinolone core. nih.gov The reactivity of different functional groups can be predicted by calculating their respective Fukui functions, which indicate the propensity of a site to undergo a particular type of reaction. nih.gov

Predicted Degradation Pathways for this compound

Based on computational studies of levofloxacin, the degradation of this compound is anticipated to proceed through several key pathways. The primary sites of attack are likely to be the piperazine ring and the quinolone core.

One of the main degradation routes for levofloxacin involves the piperazine ring. ugent.be For this compound, which has a modified piperazine moiety, similar degradation patterns are expected. Computational models predict that oxidation of the piperazine ring can lead to the formation of various byproducts.

Another significant degradation pathway involves the quinolone core of the molecule. Ab initio molecular orbital calculations on levofloxacin have predicted that radical attack is most likely to occur at the C2 position of the quinolone moiety. ugent.be This can lead to the formation of isatin (B1672199) and anthranilic acid type metabolites. ugent.be

The following table summarizes the predicted degradation reactions for fluoroquinolones based on computational modeling, which are likely applicable to this compound.

| Degradation Reaction | Predicted Susceptible Moiety | Computational Method |

| Piperazine Ring Cleavage | Piperazine Ring | DFT, CoMSIA |

| Defluorination | C-F bond on the quinolone core | DFT |

| Hydroxylation | Quinolone Ring | DFT |

| Piperazine Ring Hydroxylation | Piperazine Ring | CoMSIA |

Influence of Molecular Structure on Stability

Computational analyses, such as Comparative Molecular Similarity Index Analysis (CoMSIA), have been used to create three-dimensional contour maps that visualize the relationship between the molecular structure of fluoroquinolones and their bond dissociation energies. nih.gov These models indicate that substitutions on the piperazine ring and the quinolone core can significantly influence the stability of the compound. nih.gov For instance, certain substitutions can alter the electron distribution within the molecule, making specific bonds more or less susceptible to cleavage. nih.gov The HOMO-LUMO energy gap is another critical parameter obtained from DFT calculations that correlates with the chemical reactivity and stability of the molecule. scielo.br

The following table presents calculated energy parameters for a selection of fluoroquinolones, which provides a comparative basis for estimating the reactivity of this compound.

| Fluoroquinolone | EHOMO (eV) | ELUMO (eV) | GAP (ELUMO-EHOMO) (eV) |

| Ciprofloxacin (B1669076) | -9.00 | -5.14 | 3.86 |

| Enrofloxacin | -9.02 | -5.15 | 3.87 |

| Danofloxacin | -8.97 | -5.13 | 3.84 |

| Norfloxacin | -9.03 | -5.16 | 3.87 |

| Gemifloxacin | -9.08 | -5.22 | 3.86 |

Data adapted from in silico studies on fluoroquinolones. scielo.br

Pharmacological Characterization of N,n Desethylenelevofloxacin in in Vitro Systems

Evaluation of Biological Activity in Cellular and Biochemical Assays

The biological activity of levofloxacin (B1675101) and its derivatives is primarily centered on their antibacterial effects, which are a result of their interaction with essential bacterial enzymes.

Levofloxacin exhibits a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria. wikipedia.orgresearchgate.netnih.gov While the primary human metabolites of levofloxacin are largely inactive, a related compound, N-desmethyl levofloxacin, has demonstrated antibacterial properties. drugbank.comcaymanchem.comnih.gov

N-desmethyl levofloxacin has shown activity against several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. caymanchem.com Further research into novel derivatives of levofloxacin has explored modifications at the piperazine (B1678402) ring, including the synthesis of N-substituted analogs of N-desmethyl levofloxacin. nih.gov These studies have shown that certain derivatives can exhibit significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in some cases being equal to or better than the parent levofloxacin. nih.gov

Table 1: In Vitro Antibacterial Activity of N-desmethyl Levofloxacin

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Staphylococcus epidermidis | 1 |

| Bacillus subtilis | 1 |

| Escherichia coli | 0.012 |

| Pseudomonas aeruginosa | >4 |

| Klebsiella pneumoniae | 0.25 |

Data sourced from Cayman Chemical. caymanchem.com

The antibacterial action of fluoroquinolones, including levofloxacin, is a direct consequence of their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.comnih.govwikipedia.orgresearchgate.netnih.govpharmgkb.orgurology-textbook.com These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination.

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication and transcription. drugbank.com In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for the segregation of the chromosomes into daughter cells. drugbank.com In many Gram-positive bacteria, topoisomerase IV is the main target. nih.gov

Levofloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to the formation of double-strand DNA breaks, which ultimately results in bacterial cell death. drugbank.com The in vitro inhibitory activity of levofloxacin against E. coli DNA gyrase is potent, with a 50% inhibitory concentration (IC50) reported to be 0.65 µg/mL. nih.gov

In Vitro Interaction with Biological Macromolecules

The interaction of levofloxacin and its metabolites with biological macromolecules extends beyond bacterial enzymes to include mammalian enzyme systems, which is a key aspect of its pharmacological profile.

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs. The potential for drug-drug interactions via inhibition or induction of these enzymes is an important consideration in clinical practice.

Levofloxacin undergoes limited metabolism in humans, suggesting a lower potential for CYP-mediated interactions compared to other drugs. drugbank.comnih.gov In vitro studies have investigated the inhibitory potential of levofloxacin against various CYP isoforms.

CYP1A2: Studies have shown that levofloxacin has little to no inhibitory effect on CYP1A2 activity. pharmgkb.orgnih.gov

CYP2C9: Levofloxacin has been found to be a weak inhibitor of CYP2C9, with a reported IC50 value of 210 µmol/L. pharmgkb.orgnih.gov

Other CYPs: The N-oxide metabolite of levofloxacin, along with those of other drugs, has been evaluated for CYP inhibition. Levofloxacin-N-oxide did not show significant inhibition of CYP1A2, 2B6, 2C9, 2C19, 2D6, or 3A4 at concentrations of 2 and 10 µM. pharmgkb.org In contrast, some other fluoroquinolones like ciprofloxacin (B1669076) have shown inhibitory effects on CYP1A2 and CYP3A4. drugbank.comnih.gov

Table 2: In Vitro Inhibitory Effects of Levofloxacin on Human Cytochrome P450 Isoforms

| CYP Isoform | Inhibition | IC50 (µmol/L) | Reference(s) |

|---|---|---|---|

| CYP1A2 | Little to none | >200 | pharmgkb.orgnih.gov |

| CYP2C9 | Weak | 210 | pharmgkb.orgnih.gov |

Data based on in vitro studies using human liver microsomes.

While specific target engagement studies for "N,N'-Desethylenelevofloxacin" are not available, the broader research on levofloxacin provides insights into its molecular interactions. The primary targets, bacterial DNA gyrase and topoisomerase IV, have been extensively studied in both cell-free biochemical assays and cell-based antibacterial assays. drugbank.comnih.govnih.gov These studies confirm that the engagement of levofloxacin with its targets leads to the inhibition of bacterial growth.

Applications in High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) is a valuable tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds. While there is no specific information detailing the use of "this compound" in HTS campaigns, the principles of HTS are applicable to the profiling of novel antibiotic candidates, including derivatives of existing drugs like levofloxacin.

HTS assays can be designed to screen for compounds that inhibit bacterial growth or that specifically inhibit the activity of targets like DNA gyrase and topoisomerase IV. asm.org These assays are crucial for identifying new antibacterial agents and for understanding the structure-activity relationships of a series of compounds. The development of novel levofloxacin derivatives, such as those with substitutions on the piperazine ring, would typically involve HTS to evaluate their antibacterial spectrum and potency. nih.gov

Network Pharmacology Approaches for Mechanistic Elucidation

Network pharmacology is an emerging field that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drugs, biological targets, and diseases. nih.gov This approach is particularly useful for understanding the mechanisms of action of compounds, including potential therapeutic agents and their metabolites or degradation products. mdpi.commdpi.com While no specific network pharmacology studies on this compound have been published, the methodology provides a powerful framework for elucidating its potential biological effects.

A typical network pharmacology study involves several key steps:

Identification of Bioactive Compounds and Potential Targets: The first step is to identify the compound of interest and predict its potential protein targets. For this compound, this would involve computational methods to predict its binding affinity to various human or microbial proteins.

Disease-Related Target Collection: In parallel, a comprehensive list of targets associated with a specific disease or biological process is compiled from various databases.

Network Construction and Analysis: The predicted targets of the compound are then overlapped with the disease-related targets to identify potential therapeutic targets. nih.gov These interactions are visualized as a network, often referred to as a protein-protein interaction (PPI) network. mdpi.comnih.gov Analysis of this network can reveal key proteins (hub genes) and signaling pathways that the compound might modulate. mdpi.com

Functional Enrichment Analysis: To understand the biological implications of the compound-target interactions, functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) is performed. This can reveal the signaling pathways and biological processes that are most likely to be affected by the compound. nih.govnih.gov

Experimental Validation: The predictions from the network pharmacology analysis are then ideally validated through in vitro and in vivo experiments. mdpi.com

The following table outlines the general workflow and tools used in network pharmacology, which could be applied to study this compound.

| Step | Description | Commonly Used Tools/Databases |

| Target Prediction | Predicting the protein targets of a small molecule based on its chemical structure. | SwissTargetPrediction, PharmMapper, TargetNet |

| Disease Target Identification | Collecting genes and proteins associated with a specific disease or condition. | GeneCards, OMIM, DisGeNET |

| Network Construction & Analysis | Building and analyzing protein-protein interaction networks to identify key nodes and modules. | STRING, Cytoscape, Bisogenet |

| Functional Enrichment Analysis | Identifying over-represented biological pathways and functions within a set of genes or proteins. | DAVID, Metascape, g:Profiler |

| Molecular Docking | Simulating the binding of the compound to its predicted target proteins to validate the interaction and understand the binding mode. This is a form of virtual screening. | AutoDock, PyMOL, Schrödinger Suite |

By applying this in silico approach, researchers could generate hypotheses about the potential efficacy, mechanism of action, and even potential side effects of this compound, which would then guide focused experimental validation.

Metabolic Pathways and Biotransformation of N,n Desethylenelevofloxacin

In Vitro Metabolism Studies in Hepatic and Extrahepatic Models

In vitro models are fundamental tools in drug discovery and development for predicting the metabolic fate of a compound in humans. researchgate.net For levofloxacin (B1675101) and its metabolites, both hepatic (liver-based) and extrahepatic (non-liver tissue) systems can be employed to investigate biotransformation. The liver is the primary site of drug metabolism, making hepatic models the most common choice.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are widely used for in vitro drug metabolism studies. eurofinsdiscovery.commdpi.com They contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolic reactions. eurofinsdiscovery.com Studies involving human liver microsomes have been used to assess the inhibitory potential of levofloxacin on specific CYP isoforms, such as CYP1A2 and CYP2C9, providing insight into potential drug-drug interactions. nih.gov The formation of desmethyl-levofloxacin from its parent compound via N-demethylation is a Phase I reaction that can be investigated using microsomal preparations.

The cytosol, the soluble fraction of the cell cytoplasm, contains various enzymes, including some involved in Phase II conjugation reactions. While less critical for the initial N-demethylation of levofloxacin, cytosolic fractions may be used in concert with microsomes to create a more complete picture of a compound's metabolic profile.

Primary hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model than subcellular fractions. researchgate.neteuropa.eu Incubating a compound with suspended or plated primary human hepatocytes allows for the determination of metabolic stability and the identification of metabolites formed through various pathways. europa.eu This experimental system is capable of simulating the formation of metabolites like desmethyl-levofloxacin and can be maintained for extended periods to evaluate compounds with low metabolic turnover. researchgate.net

Identification and Characterization of Biotransformation Products

The biotransformation of levofloxacin in humans is limited. drugbank.comnih.gov Studies have consistently identified two main metabolites: desmethyl-levofloxacin and levofloxacin-N-oxide. drugbank.comnih.govrxlist.com Following oral administration of levofloxacin, less than 5% of the dose is recovered in the urine as these two metabolites combined. nih.govrxlist.com The identification of these biotransformation products is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), which allows for the separation and structural elucidation of the metabolites from biological matrices like urine and plasma.

Enzymatic Systems Involved in Metabolism (e.g., N-Dealkylation, N-Demethylation)

The formation of desmethyl-levofloxacin from levofloxacin is a classic N-demethylation reaction, which is a subtype of N-dealkylation. researchgate.netnih.gov This process involves the removal of a methyl group from the nitrogen atom on the piperazine (B1678402) ring of the levofloxacin molecule. Such reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. researchgate.net

While CYPs are the primary enzymatic system implicated, the specific isoforms responsible for the N-demethylation and oxidation of levofloxacin have not been definitively identified. drugbank.comnih.gov Research using human liver microsomes has shown that levofloxacin is a weak inhibitor of the CYP2C9 enzyme, but its role as a substrate for this or other CYPs is not fully characterized. nih.gov

Comparative In Vitro Metabolism Across Species

Comparative in vitro metabolism studies are essential in preclinical development to ensure that the animal species used for toxicology testing are appropriate models for humans. europa.eu These studies typically involve incubating the drug with hepatocytes or liver microsomes from different species (e.g., rat, mouse, dog, monkey) and comparing the resulting metabolite profiles with that from human-derived materials. europa.eueuropa.eu

Levofloxacin is noted to undergo limited metabolism in both rats and humans, with less than 5% of the dose being metabolized into N-oxide and desmethyl metabolites. nih.gov This similarity in the low rate of biotransformation suggests that the rat may be a relevant species for studying the pharmacokinetics of levofloxacin. However, significant species-specific differences in CYP enzyme expression and activity exist, which must be considered when extrapolating toxicological data to humans. europa.eu

Role of N,N'-Desethylenelevofloxacin as a Metabolite of Levofloxacin

Desmethyl-levofloxacin is a minor human metabolite of the antibiotic levofloxacin. drugbank.commedchemexpress.com It accounts for a very small fraction of the administered parent drug, with the vast majority of levofloxacin being eliminated from the body unchanged. nih.govrxlist.com

There are conflicting reports regarding its biological activity. Several sources state that desmethyl-levofloxacin, along with levofloxacin-N-oxide, has little to no relevant pharmacological activity. drugbank.comnih.govrxlist.com Conversely, other scientific suppliers characterize it as an active metabolite, providing data on its in vitro antibacterial efficacy against a range of gram-positive and gram-negative bacteria. caymanchem.com One study used desmethyl-levofloxacin as a reference compound in the evaluation of new antibacterial agents. nih.gov The reported minimum inhibitory concentrations (MICs) for desmethyl-levofloxacin are detailed in the table below.

| Bacterial Strain | Type | MIC (μg/mL) | Source |

|---|---|---|---|

| S. aureus | Gram-positive | 4 | caymanchem.com |

| S. epidermidis | Gram-positive | 1 | caymanchem.com |

| B. subtilis | Gram-positive | 1 | caymanchem.com |

| E. coli | Gram-negative | 0.012 | caymanchem.com |

| P. aeruginosa | Gram-negative | >4 | caymanchem.com |

| K. pneumoniae | Gram-negative | 0.25 | caymanchem.com |

Q & A

Basic Question: What are the recommended analytical methods for identifying and quantifying N,N'-Desethylenelevofloxacin in biological matrices?

Methodological Answer:

For identification and quantification, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Calibration curves should be prepared using matrix-matched standards to account for ion suppression or enhancement effects. Validate the method for parameters including linearity (R² ≥ 0.99), precision (CV < 15%), and accuracy (85–115% recovery). Include internal standards (e.g., isotopically labeled analogs) to correct for variability . For metabolite confirmation, use high-resolution mass spectrometry (HRMS) to resolve structural ambiguities.

Basic Question: How should researchers design in vitro experiments to assess the stability of this compound under physiological conditions?

Methodological Answer:

Conduct stability studies in simulated physiological fluids (e.g., phosphate-buffered saline at pH 7.4, human plasma) at 37°C. Sample aliquots at timed intervals (0, 1, 2, 4, 8, 24 hours) and quantify degradation products using validated LC-MS/MS. Monitor hydrolytic degradation by comparing chromatographic profiles with synthetic reference standards. Include control samples (e.g., spiked matrix stored at −80°C) to distinguish thermal degradation from enzymatic activity. Statistical analysis should employ nonlinear regression to estimate half-life (t₁/₂) .

Advanced Question: How can conflicting data on this compound’s pharmacokinetic (PK) properties be resolved across preclinical studies?

Methodological Answer:

Contradictions in PK data (e.g., bioavailability, clearance) often arise from interspecies differences or methodological variability. To address this:

- Standardize dosing protocols (e.g., fasting vs. fed states, route of administration).

- Use population pharmacokinetic (PopPK) modeling to account for covariates like body weight and organ function.

- Cross-validate assays between laboratories using shared reference materials.

- Apply meta-analysis techniques to pooled data, adjusting for study-specific biases (e.g., random-effects models) .

Advanced Question: What strategies are effective for elucidating the metabolic pathways of this compound in human hepatocyte models?

Methodological Answer:

Incubate this compound with primary human hepatocytes or HepaRG cells. Collect supernatants and intracellular fractions at multiple timepoints. Use HRMS for untargeted metabolomics to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Confirm structures via NMR and enzymatic inhibition assays (e.g., CYP450 isoform-specific inhibitors). For quantitative flux analysis, apply kinetic modeling to metabolite formation rates .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use NIOSH-approved gloves (e.g., nitrile) and safety goggles to prevent dermal/ocular exposure.

- Work in a fume hood to avoid inhalation of aerosols.

- Store the compound in a sealed container under inert gas (e.g., argon) at −20°C to prevent degradation.

- In case of spills, decontaminate using absorbent materials (e.g., vermiculite) and dispose of waste per institutional hazardous material protocols .

Advanced Question: How should researchers address discrepancies in cytotoxicity data for this compound across different cell lines?

Methodological Answer:

Discrepancies may arise from cell line-specific expression of transporters or metabolic enzymes. To mitigate:

- Normalize cytotoxicity assays (e.g., MTT, ATP luminescence) to cell count using DNA quantification (e.g., Hoechst staining).

- Perform RNA-seq or proteomics to identify differentially expressed genes/proteins (e.g., efflux pumps like P-gp).

- Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate mechanistic variables. Apply ANOVA with post-hoc Tukey tests for cross-line comparisons .

Basic Question: What are the NIH-recommended guidelines for reporting preclinical studies involving this compound?

Methodological Answer:

Adhere to the ARRIVE 2.0 guidelines for in vivo studies, including:

- Detailed animal husbandry (e.g., housing temperature, light cycles).

- Randomization methods for treatment groups.

- Blinding protocols during data collection.

- Statistical power calculations to justify sample sizes.

For in vitro work, report passage numbers, mycoplasma testing results, and media formulations .

Advanced Question: What computational approaches are suitable for predicting this compound’s interaction with bacterial targets?

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) against crystallographic structures of target enzymes (e.g., DNA gyrase). Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding stability. Use free-energy perturbation (FEP) or MM-GBSA to estimate binding affinities. Cross-correlate results with experimental MIC (minimum inhibitory concentration) assays against clinically isolated strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.